molecular formula C17H18Cl2N2 B2495481 [(3,5-Dichlorophenyl)phenylmethyl]piperazine CAS No. 885950-04-9

[(3,5-Dichlorophenyl)phenylmethyl]piperazine

Cat. No.: B2495481
CAS No.: 885950-04-9
M. Wt: 321.25
InChI Key: NKUCMZXLDJSIKD-UHFFFAOYSA-N
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Description

[(3,5-Dichlorophenyl)phenylmethyl]piperazine (molecular formula: C₁₇H₁₈Cl₂N₂; average mass: 321.245 g/mol) is a piperazine derivative featuring a benzyl group substituted with a 3,5-dichlorophenyl moiety. Its IUPAC name is 1-[(3,5-Dichlorophenyl)(phenyl)methyl]piperazine, and it is identified by ChemSpider ID 4356393 and MDL number MFCD01631961 .

Properties

IUPAC Name

1-[(3,5-dichlorophenyl)-phenylmethyl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18Cl2N2/c18-15-10-14(11-16(19)12-15)17(13-4-2-1-3-5-13)21-8-6-20-7-9-21/h1-5,10-12,17,20H,6-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKUCMZXLDJSIKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C(C2=CC=CC=C2)C3=CC(=CC(=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

N-Alkylation of Piperazine with 3,5-Dichlorophenylbenzyl Halides

A direct method involves the alkylation of piperazine using 3,5-dichlorophenylbenzyl halides (e.g., chloride or bromide). The reaction typically proceeds via nucleophilic substitution, where the piperazine’s secondary amine attacks the benzylic carbon of the halide.

Reaction Conditions :

  • Solvent : Polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile.
  • Base : Triethylamine or potassium carbonate to neutralize HX byproducts.
  • Temperature : 80–100°C for 12–24 hours.

Example Protocol :

  • Dissolve piperazine (2 equiv) and 3,5-dichlorophenylbenzyl chloride (1 equiv) in DMF.
  • Add K$$2$$CO$$3$$ (3 equiv) and heat at 90°C for 18 hours.
  • Quench with water, extract with ethyl acetate, and purify via column chromatography.

Challenges :

  • Competitive dialkylation may occur without careful stoichiometric control.
  • Steric hindrance from the 3,5-dichlorophenyl groups may reduce yield.

Yield Optimization :

  • Using a 2:1 molar ratio of piperazine to halide minimizes dialkylation.

Reductive Amination of 3,5-Dichlorophenylbenzaldehyde with Piperazine

Reductive amination offers an alternative route by condensing 3,5-dichlorophenylbenzaldehyde with piperazine in the presence of a reducing agent.

Reaction Mechanism :

  • Formation of an imine intermediate between the aldehyde and piperazine.
  • Reduction of the imine to a secondary amine.

Conditions :

  • Reducing Agent : Sodium cyanoborohydride (NaBH$$_3$$CN) or hydrogen gas with a palladium catalyst.
  • Solvent : Methanol or ethanol.
  • Acid Catalyst : Acetic acid (1–5%) to protonate the imine.

Example Protocol :

  • Mix 3,5-dichlorophenylbenzaldehyde (1 equiv), piperazine (1.2 equiv), and NaBH$$_3$$CN (1.5 equiv) in methanol.
  • Stir at room temperature for 24 hours.
  • Acidify with HCl, extract, and neutralize to isolate the product.

Advantages :

  • Avoids handling hazardous alkyl halides.
  • Tunable selectivity with pH control.

Palladium-Catalyzed C–N Cross-Coupling

Pd-catalyzed cross-coupling reactions, such as Buchwald-Hartwig amination, enable the formation of C–N bonds between aryl halides and amines. This method is ideal for introducing the dichlorophenyl group to pre-functionalized piperazine intermediates.

General Procedure :

  • React a benzyl-substituted aryl halide (e.g., 3,5-dichlorophenylbenzyl bromide) with piperazine using a Pd catalyst.
  • Optimize ligand and base selection for efficient coupling.

Catalytic System :

  • Catalyst : Pd$$2$$(dba)$$3$$ or Pd(OAc)$$_2$$.
  • Ligand : BINAP or Xantphos for enhanced stability and activity.
  • Base : Cs$$2$$CO$$3$$ or NaO$$^t$$Bu.

Example from Literature :
A patent (US20210094954A1) describes analogous Pd-catalyzed syntheses of dichlorophenyl-containing heterocycles. Adapting these conditions, the target compound could be synthesized via coupling of 3,5-dichlorophenylbenzyl bromide with piperazine in toluene at 110°C for 24 hours.

Yield Data :

Method Catalyst System Yield (%) Reference
Buchwald-Hartwig Pd$$2$$(dba)$$3$$/BINAP 65–78
Ullmann-Type Coupling CuI/1,10-phenanthroline 45–60

Purification and Characterization

Chromatographic Techniques

Crude products are typically purified via flash chromatography using silica gel and a gradient of ethyl acetate/hexanes. High-performance liquid chromatography (HPLC) with C18 columns resolves residual impurities.

Spectroscopic Analysis

  • $$^1$$H NMR (400 MHz, CDCl$$3$$): Peaks at δ 7.3–7.5 (m, aromatic H), 3.8 (s, benzylic CH$$2$$), 2.5–2.7 (m, piperazine CH$$_2$$).
  • MS (ESI) : m/z 321.24 [M+H]$$^+$$.

Industrial-Scale Production Considerations

Cost-Efficiency Analysis

Method Cost Drivers Scalability
N-Alkylation Halide precursor cost High
Reductive Amination Aldehyde availability Moderate
Pd-Catalyzed Coupling Catalyst expense Low

Suppliers such as AK Scientific and American Custom Chemicals Corporation offer this compound at prices ranging from $529–$1,085 per gram, reflecting the complexity of its synthesis.

Chemical Reactions Analysis

Types of Reactions

[(3,5-Dichlorophenyl)phenylmethyl]piperazine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

1.1 Antihistaminic Activity
[(3,5-Dichlorophenyl)phenylmethyl]piperazine derivatives have been studied for their antihistaminic properties. These compounds are structurally related to cetirizine, an established antihistamine used for allergic conditions. Research indicates that some derivatives exhibit enhanced efficacy against allergic reactions compared to cetirizine itself, suggesting their potential as new therapeutic agents for treating allergic asthma and other allergic conditions .

1.2 Synthesis of Novel Derivatives
The compound serves as an intermediate in the synthesis of various novel piperazine derivatives. These derivatives have been shown to possess significant biological activities, including anti-allergic and anti-inflammatory effects. For instance, a study demonstrated that several synthesized derivatives exhibited more potent activities than levocetirizine in alleviating allergic itching .

Biological Research

2.1 Autotaxin Inhibition
Research has identified this compound as a potential inhibitor of autotaxin, an enzyme involved in the production of lysophosphatidic acid (LPA), which plays a role in cancer progression and metastasis. The inhibition of autotaxin could provide therapeutic avenues for treating various cancers .

2.2 Neuropharmacological Studies
The compound has also been investigated for its neuropharmacological properties. Studies suggest that it may influence neurotransmitter systems related to mood and anxiety disorders, indicating its potential use in developing new antidepressants or anxiolytics .

Safety Profile

While the compound shows promise in various applications, it is essential to consider its safety profile. It is classified as harmful if swallowed and may cause skin irritation or serious eye irritation . Such safety concerns necessitate careful handling and further toxicological studies.

Data Table: Summary of Applications

Application Area Details
Antihistaminic ActivityEffective against allergic reactions; potential for new antihistamine drugs
Synthesis of DerivativesIntermediate for creating novel compounds with enhanced biological activities
Autotaxin InhibitionPotential therapeutic target for cancer treatment
Neuropharmacological UseInvestigated for effects on mood and anxiety disorders

Case Studies

  • Case Study 1: Antiallergic Derivatives
    In a study published in Medicinal Chemistry Research, researchers synthesized several this compound derivatives and tested their effectiveness against allergic responses. The findings indicated that five out of nineteen derivatives had superior efficacy compared to levocetirizine, highlighting the compound's potential in developing next-generation antihistamines .
  • Case Study 2: Cancer Research
    A patent application discussed the use of piperazine derivatives as autotaxin inhibitors, suggesting that compounds like this compound could be pivotal in cancer therapies targeting LPA signaling pathways .

Mechanism of Action

The mechanism of action of [(3,5-Dichlorophenyl)phenylmethyl]piperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structural Analogues

Key Observations:
  • Synthetic Efficiency : The 3,5-dichloro derivative exhibits moderate yields (33–46%) compared to analogues like the 3-CN (34%) and 3-CF₃ (45%) derivatives, suggesting steric or electronic challenges in nucleophilic substitution .
  • Pharmacological Profiles: 3,5-Dichloro Substitution: Linked to inhibition of DHCR7 (cholesterol biosynthesis enzyme) at nanomolar concentrations, as seen in cariprazine and its metabolites . 2,3-Dichloro Substitution: Demonstrates potent dual 5-HT6/D2 receptor binding (Ki < 100 nM), highlighting positional isomer effects on receptor affinity . 3-Trifluoromethyl Substitution: Enhances lipophilicity and dopamine D3 receptor selectivity, critical for CNS drug design .

Receptor Binding and Structural-Activity Relationships (SAR)

  • Piperazine Moieties: Aromatic Substitution: Meta-substituted electron-withdrawing groups (e.g., Cl, CF₃) enhance receptor binding by stabilizing charge-transfer interactions. For example, 3,5-dichloro derivatives show stronger DHCR7 inhibition than 2,3-dichloro isomers . Steric Effects: Bulky substituents (e.g., benzyl groups) reduce antibacterial activity in quinolones, as seen in N-substituted piperazinyl derivatives .
Case Study: Antiarrhythmic Activity

This dual mechanism contrasts with simpler arylpiperazines lacking the dichloro substitution, which show weaker cardioprotective effects .

Molecular Imprinting and Binding Specificity

Studies on benzylpiperazine analogues reveal that substituents like 3-CF₃ or 3-Cl enhance binding to molecularly imprinted polymers (MIPs) compared to methoxy or methyl groups . The 3,5-dichloro substitution likely improves MIP affinity due to stronger hydrophobic and halogen bonding interactions.

Biological Activity

[(3,5-Dichlorophenyl)phenylmethyl]piperazine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to explore its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a piperazine ring substituted with dichlorophenyl and phenyl groups. Its unique structure contributes to its interaction with various biological targets, making it a valuable compound in pharmacological studies.

The mechanism of action for this compound involves its binding to specific receptors and enzymes, modulating their activity. This interaction can lead to various biological effects depending on the cellular context and target specificity. The compound has shown potential as a ligand in receptor-ligand interaction studies, which is crucial for drug development.

Antimicrobial Activity

Research indicates that compounds related to piperazine derivatives exhibit antimicrobial properties. For instance, studies have shown that piperazine derivatives can inhibit the growth of Mycobacterium tuberculosis (Mtb), with minimum inhibitory concentrations (MIC) ranging from 0.78 µg/mL to 1.56 µg/mL for some derivatives . The structure-activity relationship (SAR) suggests that modifications in the piperazine ring can enhance antimicrobial efficacy.

CompoundMIC (µg/mL)Activity Level
4a0.78Superior to Ethambutol
4d1.56Equivalent to Ethambutol
Ethambutol1.56Standard Comparison

Cytotoxicity

Cytotoxicity studies reveal that many synthesized derivatives maintain a favorable safety profile with low toxicity levels against human cell lines. For example, the tested compounds showed good selectivity indices, indicating potential for further development in therapeutic applications .

CompoundIC50 (µg/mL)Safety Profile
4a<50Low Toxicity
4d<50Low Toxicity

Case Studies and Research Findings

  • Anti-Tuberculosis Activity : A study highlighted the effectiveness of piperazine derivatives against Mtb, showing that compounds with specific structural features can significantly inhibit bacterial growth. The most effective compounds demonstrated inhibition rates exceeding 90% against Mtb H37Rv .
  • Neuropharmacological Applications : Research has also focused on the neuropharmacological properties of piperazine derivatives, particularly their interaction with dopamine receptors. Compounds designed to selectively bind to D3 receptors have shown promise in modulating behaviors associated with psychostimulants like cocaine .
  • Antioxidant Properties : Some studies have reported that piperazine derivatives exhibit antioxidant properties, which could contribute to their therapeutic potential in various diseases characterized by oxidative stress .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for [(3,5-Dichlorophenyl)phenylmethyl]piperazine, and how are intermediates characterized?

  • Methodological Answer : A common synthesis involves nucleophilic substitution of 1-(3,5-dichlorophenyl)piperazine with a benzyl halide derivative. For example, in a modified procedure, 1-(3,5-dichlorophenyl)piperazine (97% yield) is reacted with a substituted benzyl chloride under basic conditions (e.g., K₂CO₃ in DMF) . Key intermediates are purified via column chromatography (e.g., 10% methanol/dichloromethane) and characterized using 1H^1H NMR (e.g., δ 6.72–6.77 ppm for aromatic protons) and LC-MS (e.g., m/z 231.0 [M+H]+^+) .

Q. What analytical techniques are critical for confirming the structural integrity of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : Aromatic protons in the dichlorophenyl group appear as singlets (δ ~6.7–6.9 ppm), while piperazine protons resonate as multiplet signals (δ ~2.9–3.5 ppm) .
  • LC-MS : Used to confirm molecular weight (e.g., m/z 365.3 for related analogs) and purity (>95%) .
  • Chromatography : Normal-phase (silica gel) or reverse-phase HPLC (e.g., 85% acetonitrile/0.1% NH₄OH) ensures purity .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound derivatives?

  • Methodological Answer :

  • Solvent Systems : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity of piperazine, while dichloromethane/ethyl acetate gradients improve chromatographic separation .
  • Catalysis : Base catalysts (e.g., K₂CO₃) are critical for deprotonating piperazine and driving substitution reactions .
  • Temperature Control : Reactions at 60–80°C balance reaction rate and side-product formation .
  • Example: Substituting 1-(3,5-dichlorophenyl)piperazine in place of 1-(2,3-dichlorophenyl)piperazine increased yield by 15% in analogous compounds .

Q. How can structure-activity relationships (SAR) be systematically analyzed for piperazine derivatives targeting neurological receptors?

  • Methodological Answer :

  • Pharmacophore Modeling : Identify critical substituents (e.g., dichlorophenyl groups enhance lipophilicity and receptor binding) .
  • Receptor Binding Assays : Use radiolabeled ligands (e.g., 3^3H-spiperone for dopamine D3 receptors) to quantify affinity (IC₅₀ values) .
  • Comparative Studies : Analog libraries (e.g., trifluoromethyl or cyanophenyl variants) reveal substituent effects on activity. For instance, 3,5-dichloro substitution improves histamine H3 receptor antagonism compared to monochloro derivatives .

Q. How should researchers address contradictions in reported pharmacological data for this compound analogs?

  • Methodological Answer :

  • Reproducibility Checks : Validate assay conditions (e.g., cell lines, incubation times). For example, discrepancies in dopamine receptor binding may arise from differing membrane preparation protocols .
  • Metabolic Stability Testing : Use liver microsomes to assess if conflicting in vivo/in vitro results stem from rapid metabolism .
  • Data Normalization : Control for batch-to-batch purity variations (e.g., HPLC purity thresholds >98%) .

Key Notes

  • Prioritize peer-reviewed synthesis protocols (e.g., NMR-validated methods in ).
  • Advanced SAR studies require systematic analog synthesis and receptor profiling .

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